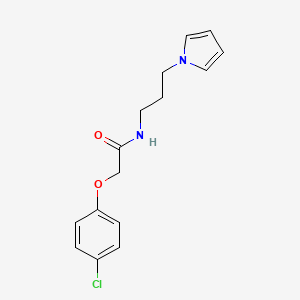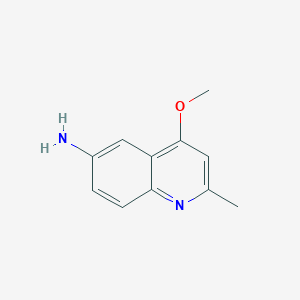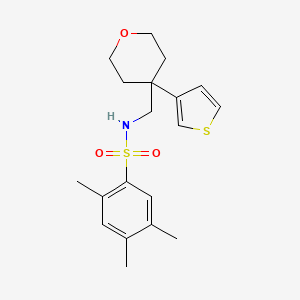![molecular formula C14H8N2O6 B2735630 (6-Nitro-1,3-dioxobenzo[de]isoquinolin-2-yl) acetate CAS No. 28440-60-0](/img/structure/B2735630.png)
(6-Nitro-1,3-dioxobenzo[de]isoquinolin-2-yl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
New derivatives of the benzo[de]isoquinoline-1,3-dione system containing an amino group were synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .Molecular Structure Analysis
The molecular formula of “(6-Nitro-1,3-dioxobenzo[de]isoquinolin-2-yl) acetate” is C14H7N2O6 . The average mass is 299.216 Da and the monoisotopic mass is 299.030945 Da .Chemical Reactions Analysis
The reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine leads to new derivatives of the benzo[de]isoquinoline-1,3-dione system containing an amino group . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .Scientific Research Applications
Synthesis and Characterization
(6-Nitro-1,3-dioxobenzo[de]isoquinolin-2-yl) acetate plays a crucial role in the synthesis of complex heterocyclic compounds. For example, it has been used in the synthesis of Pyrrolo[4,3,2-de]quinolines, which are important for the total syntheses of natural products like Damirones A and B, Batzelline C, Isobatzelline C, Discorhabdin C, and Makaluvamines A-D (Roberts, Joule, Bros, & Álvarez, 1997). Additionally, its derivatives have been used in creating aaptamine from dimethoxy-methylisoquinoline, showcasing its versatility in organic syntheses (Bałczewski, Mallon, Street, & Joule, 1990).
Reaction Mechanisms and Material Properties
Research has also focused on understanding the reaction mechanisms and properties of compounds derived from (6-Nitro-1,3-dioxobenzo[de]isoquinolin-2-yl) acetate. For instance, solvation effects have been shown to control reaction paths and gel formation in derivatives, highlighting the compound's role in materials science (Singh & Baruah, 2008). Moreover, the compound's derivatives have been used to study clastogenicity, which is cell-type dependent and linked to cytotoxicity, length of exposure, and p53 proficiency, providing insights into its mutagenic properties (Brüsehafer et al., 2015).
Biological Activities
On the biological front, isoquinoline alkaloids derived from Corydalis saxicola, including nitro-containing tetrahydroprotoberberines, have shown potent inhibitory activity against acetylcholinesterase, suggesting potential applications in treating conditions like Alzheimer's disease (Huang et al., 2012).
Antimicrobial and Anticancer Applications
There's also research on mono- and dinuclear Ni(II) complexes constructed from quinazoline-type ligands derived from (6-Nitro-1,3-dioxobenzo[de]isoquinolin-2-yl) acetate, showing promise in spectroscopic, electrochemical, thermal, and antimicrobial studies (Chai et al., 2017). Additionally, novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties have been synthesized and evaluated for their analgesic and anti-inflammatory effects, indicating their potential as safer therapeutic agents (Abadi, Hegazy, & El-Zaher, 2005).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O6/c1-7(17)22-15-13(18)9-4-2-3-8-11(16(20)21)6-5-10(12(8)9)14(15)19/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEFUACFWKFCSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON1C(=O)C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=C3C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Nitro-1,3-dioxobenzo[de]isoquinolin-2-yl) acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetic Acid](/img/structure/B2735547.png)
![2-[[3-(4-Chloro-3-methylphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetonitrile](/img/structure/B2735549.png)

![1-ethyl-5-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2735552.png)



![1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2735562.png)

![(E)-2-(benzo[d]oxazol-2-yl)-3-(perfluorophenyl)acrylonitrile](/img/structure/B2735566.png)

![N-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2735568.png)
![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2735569.png)
